molecular formula C14H5F13S2 B8204566 5-(Tridecafluorohexyl)-2,2'-bithiophene CAS No. 327630-34-2

5-(Tridecafluorohexyl)-2,2'-bithiophene

Cat. No. B8204566
CAS RN: 327630-34-2
M. Wt: 484.3 g/mol
InChI Key: KILCWELZTSEPSB-UHFFFAOYSA-N
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Description

5-(Tridecafluorohexyl)-2,2'-bithiophene is a useful research compound. Its molecular formula is C14H5F13S2 and its molecular weight is 484.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Tridecafluorohexyl)-2,2'-bithiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Tridecafluorohexyl)-2,2'-bithiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Donor-Acceptor-Substituted Bithiophenes : It is used in synthesizing donor-acceptor-substituted bithiophenes, which have various applications in scientific research (Raposo & Kirsch, 2003).

  • Palladium-Catalyzed Arylation Reactions : This compound is utilized in the synthesis of 5,5′-diarylated 2,2′-bithiophenes via palladium-catalyzed arylation reactions (Yokooji et al., 2004).

  • Fullerene-Free Polymer Solar Cells : It finds application in fullerene-free polymer solar cells, showcasing its relevance in renewable energy research (Wang et al., 2019).

  • Organic-Inorganic Hybrid Materials : Derivatives of 5-(Tridecafluorohexyl)-2,2'-bithiophene have been designed for incorporation in organic-inorganic hybrid materials based on iodometalates (Zhu et al., 2003).

  • Chemical Building Blocks : Trihalogenated hydroxythiophenes, which can be derived from similar compounds, are used in various chemical reactions and as building blocks for different derivatives (Skramstad et al., 2000).

  • Optical Properties in Polymers : Substitution of 1,2'-bithiophene with carbonyl substituents, similar in structure to 5-(Tridecafluorohexyl)-2,2'-bithiophene, leads to a significant shift in absorption and distinct fluorescence above 400 nm in polymers (Danko et al., 2013).

  • Phototoxic Activities : Similar thiophene compounds have shown significant inhibition activities against human cancer cell lines, suggesting potential in medical research (Wang et al., 2007).

  • Semiconducting Copolymers for Photovoltaic Cells : Copolymers containing bithiophene are used in fabricating high open-circuit voltage organic photovoltaic cells (Kim et al., 2014).

properties

IUPAC Name

2-thiophen-2-yl-5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H5F13S2/c15-9(16,8-4-3-7(29-8)6-2-1-5-28-6)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILCWELZTSEPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H5F13S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70896114
Record name 5-(Tridecafluorohexyl)-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70896114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Tridecafluorohexyl)-2,2'-bithiophene

CAS RN

327630-34-2
Record name 5-(Tridecafluorohexyl)-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70896114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 327630-34-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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